Product packaging for 2-Bromo-3,4,5,6-tetrafluorobenzylalcohol(Cat. No.:CAS No. 292621-47-7)

2-Bromo-3,4,5,6-tetrafluorobenzylalcohol

Cat. No.: B1611739
CAS No.: 292621-47-7
M. Wt: 259 g/mol
InChI Key: ZFUAHFYDXOLWST-UHFFFAOYSA-N
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Description

The compound 2-Bromo-3,4,5,6-tetrafluorobenzylalcohol, identified by its CAS number 292621-47-7, is a halogenated aromatic alcohol. alfa-chemistry.combldpharm.com Its significance in academic and industrial research stems from its unique combination of functional groups: a reactive benzylic alcohol, a heavily fluorinated benzene (B151609) ring, and a strategically placed bromine atom. This architecture makes it a valuable building block in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrF4O B1611739 2-Bromo-3,4,5,6-tetrafluorobenzylalcohol CAS No. 292621-47-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-3,4,5,6-tetrafluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUAHFYDXOLWST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Br)F)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590716
Record name (2-Bromo-3,4,5,6-tetrafluorophenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292621-47-7
Record name 2-Bromo-3,4,5,6-tetrafluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=292621-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromo-3,4,5,6-tetrafluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

**advanced Synthetic Methodologies for 2 Bromo 3,4,5,6 Tetrafluorobenzylalcohol**

Strategies for Regioselective Bromination of Fluorinated Aromatic Precursors

Achieving regioselective bromination on a highly deactivated tetrafluorinated ring requires specialized techniques that can direct the electrophile to a specific carbon atom.

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. This generates a stabilized carbanion that can then react with an electrophile.

For the synthesis of 2-Bromo-3,4,5,6-tetrafluorobenzylalcohol, a hypothetical DoM approach could start from 2,3,4,5-tetrafluorobenzyl alcohol. The hydroxyl group itself, or more likely a protected form such as an O-carbamate, would serve as the DMG. The O-carbamate group is recognized as one of the most powerful DMGs. The lithiation would occur ortho to the directing group, followed by quenching with an electrophilic bromine source (e.g., Br₂) to install the bromine atom at the C2 position.

Hypothetical DoM Reaction Scheme: Hypothetical DoM Reaction Scheme

This image is a hypothetical representation and does not depict an experimentally confirmed reaction.

The primary challenge in this approach is the inherent deactivation of the ring by the four fluorine atoms, which can reduce the acidity of the ortho protons and affect the stability of the lithiated intermediate.

Radical bromination is a highly effective method for functionalizing the benzylic position of alkylbenzenes. ucalgary.ca This pathway's selectivity is driven by the resonance stabilization of the intermediate benzyl (B1604629) radical. jove.compearson.com A common reagent for this transformation is N-bromosuccinimide (NBS), often used with a radical initiator like heat or light. ucalgary.cajove.commasterorganicchemistry.com

To synthesize this compound via this route, one would start with 2-bromo-3,4,5,6-tetrafluorotoluene. Radical bromination at the benzylic position would yield 1-bromo-2-(bromomethyl)-3,4,5,6-tetrafluorobenzene. Subsequent hydrolysis of the resulting benzylic bromide would furnish the desired alcohol.

Table 1: Key Aspects of Benzylic Radical Bromination

Feature Description Relevance to Synthesis
Reagents N-Bromosuccinimide (NBS), Dibromantin, Br₂ NBS is preferred for its selectivity and ease of handling. ucalgary.ca
Initiators AIBN (Azobisisobutyronitrile), Benzoyl peroxide, UV light Initiators are crucial for generating the initial bromine radical. ucalgary.camasterorganicchemistry.com
Selectivity Highly selective for the benzylic C-H bond due to radical stability. Ensures functionalization occurs on the methyl group, not the aromatic ring. jove.commasterorganicchemistry.com

| Solvents | Typically non-polar, aprotic solvents like CCl₄ or cyclohexane. | Modern, greener alternatives include acetonitrile (B52724) or solvent-free conditions. researchgate.net |

This pathway is advantageous as it avoids direct bromination of the deactivated aromatic ring and instead functionalizes the more reactive benzylic position.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. However, the four electron-withdrawing fluorine atoms on the benzene (B151609) ring strongly deactivate it towards EAS. While halogens are typically ortho-para directors, their deactivating effect is significant. wikipedia.org Fluorine's directing effect is anomalous compared to other halogens due to better orbital overlap, sometimes leading to para-substitution rates faster than in benzene itself, though the ring remains generally deactivated. wikipedia.org

For a successful regioselective bromination, a potent activating and directing group would be necessary to overcome the deactivation by the fluorine atoms. A potential precursor could be 2,3,4,5-tetrafluorobenzyl alcohol. The hydroxyl group (-OH) is an activating, ortho-para director. Bromination would be directed to the C6 position (ortho) or the C4 position (para). To achieve the desired 2-bromo isomer, one would need to start with a precursor where the directing group is positioned to guide bromine to the C2 position, which is challenging given the existing substitution pattern. The use of specialized catalysts, such as zeolites, can enhance para-selectivity in the bromination of some aromatic compounds. nih.govresearchgate.net

Synthesis via Functional Group Interconversions on Polyhalogenated Aromatic Systems

A more straightforward and common approach involves performing functional group interconversions on a commercially available or readily synthesized aromatic system that already possesses the required 2-bromo-3,4,5,6-tetrafluoro substitution pattern.

One of the most direct routes to this compound is the reduction of the corresponding aldehyde, 2-Bromo-3,4,5,6-tetrafluorobenzaldehyde (B13663094). This transformation is a standard procedure in organic synthesis.

The reduction can be efficiently carried out using common reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for reducing aldehydes in the presence of other functional groups. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used. The choice of reagent and reaction conditions allows for high yields of the target benzyl alcohol. In some cases, to prevent side reactions like intramolecular transesterification in complex molecules, the intermediate alkoxide can be quenched with a weak acid. nih.gov

Table 2: Comparison of Reducing Agents for Aldehyde Reduction

Reducing Agent Solvent Typical Conditions Notes
Sodium Borohydride (NaBH₄) Methanol, Ethanol 0 °C to Room Temp Mild, selective, and safe to handle.

This method is highly effective due to the commercial availability of the starting aldehyde and the high efficiency of the reduction reaction.

Another efficient functional group interconversion strategy begins with a benzylic halide, such as 1-bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene. The hydrolysis of a benzylic bromide to a benzyl alcohol is a classic nucleophilic substitution reaction.

This reaction can be performed under various conditions, including using water or hydroxide (B78521) solutions. The reaction often proceeds readily due to the stability of the benzylic carbocation intermediate that can form in an SN1-type mechanism. Modern methods have been developed for this transformation, including visible-light-mediated hydrolysis using a photocatalyst like rhodamine B, which allows the reaction to proceed smoothly with water to yield benzyl alcohols. researchgate.net Another approach involves heating the benzyl halide with dimethyl sulfoxide (B87167) (DMSO) followed by the addition of water, which facilitates hydrolysis under relatively mild conditions.

This pathway offers a reliable method for producing the target alcohol, contingent on the accessibility of the starting benzylic halide.

Multi-step Synthetic Sequences Incorporating Fluorinated Building Blocks

The synthesis of this compound is a multi-step process that relies on the strategic functionalization of highly fluorinated aromatic precursors. Common starting materials include polyfluorinated benzenes, which undergo sequential reactions to introduce the required bromo and hydroxymethyl groups at specific positions. The existing synthetic approaches for similar polyfluorobenzyl alcohols often involve the manipulation of functional groups such as acids, esters, or nitriles through reduction. researchgate.net

One viable synthetic pathway begins with a suitable tetrafluorinated building block. A key strategy involves the reduction of a corresponding 2-bromo-3,4,5,6-tetrafluorobenzaldehyde or a derivative of 2-bromo-3,4,5,6-tetrafluorobenzoic acid. researchgate.net The aldehyde precursor can be prepared via controlled lithiation of 1-bromo-2,3,4,5-tetrafluorobenzene, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The subsequent reduction of the aldehyde to the target benzyl alcohol is typically achieved with mild reducing agents like sodium borohydride (NaBH₄) to avoid side reactions.

Alternatively, a route starting from 1,2,3,4-tetrafluorobenzene (B1293379) can be envisioned. This would involve an initial bromination step, followed by functionalization to introduce the carbon that will become the hydroxymethyl group. Given the directing effects of the fluorine atoms, achieving the desired 2-bromo substitution pattern requires careful control of reaction conditions. A more controlled method involves directed ortho-metalation, followed by carboxylation and subsequent reduction. Another sophisticated approach starts with even more fluorinated precursors, such as pentafluorobenzonitrile, and involves a sequence of catalytic hydrogenation, diazotization, hydrolysis, and selective defluorination to yield a tetrafluorobenzyl alcohol scaffold, which could then be brominated. google.com

The table below outlines a representative multi-step synthesis starting from 1-bromo-2,3,4,5-tetrafluorobenzene.

Table 1: Representative Synthetic Sequence for this compound

Step Reaction Reagents & Conditions Precursor Product Purpose
1 Directed Lithiation & Formylation n-BuLi, THF, -78°C; then DMF 1-Bromo-2,3,4,5-tetrafluorobenzene 2-Bromo-3,4,5,6-tetrafluorobenzaldehyde Introduction of the aldehyde group regioselectively.
2 Reduction NaBH₄, Ethanol, 0°C to RT 2-Bromo-3,4,5,6-tetrafluorobenzaldehyde This compound Chemoselective reduction of the aldehyde to an alcohol.

Chemo- and Regioselectivity in Synthesis: Mechanistic Considerations

Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of polysubstituted aromatic compounds like this compound. The highly electron-withdrawing nature of the four fluorine atoms deactivates the aromatic ring, making traditional electrophilic aromatic substitution difficult and often leading to mixtures of isomers. Therefore, modern synthetic strategies rely on mechanisms that offer precise positional control.

Regioselectivity: The primary tool for ensuring the correct substitution pattern (bromine at C2, hydroxymethyl at C1) on the tetrafluorinated ring is directed ortho-metalation (DoM). In this strategy, a directing group on the ring coordinates to an organolithium reagent, promoting deprotonation at an adjacent (ortho) position. For the synthesis of the target molecule, if one were to start with a pre-functionalized tetrafluorobenzene, the directing group's identity would be paramount. However, a more common route involves starting with 1-bromo-2,3,4,5-tetrafluorobenzene. In this case, lithiation occurs preferentially at one of the positions ortho to the bromine atom. Subsequent reaction with an electrophile like DMF introduces the formyl group at the desired C2 position, leading to 2-bromo-3,4,5,6-tetrafluorobenzaldehyde. This high regioselectivity is achieved by kinetically controlled deprotonation at low temperatures (e.g., -78°C).

Chemoselectivity: Chemoselectivity is crucial during the reduction step. The synthetic intermediate, 2-bromo-3,4,5,6-tetrafluorobenzaldehyde, contains multiple reactive sites: the aldehyde, the C-Br bond, and the C-F bonds. The goal is to selectively reduce the aldehyde to a primary alcohol without affecting the halogen substituents. Using a mild reducing agent like sodium borohydride (NaBH₄) is essential for this purpose. Harsher reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially lead to undesired side reactions, including reductive cleavage of the carbon-halogen bonds. Other reactions on polyhalogenated benzyl alcohols, such as chlorination, have also been shown to proceed with high chemoselectivity, targeting the benzylic alcohol in the presence of other functional groups under specific neutral conditions. organic-chemistry.orgresearchgate.net This highlights the ability to selectively manipulate the benzylic hydroxyl group in a polyhalogenated system. The mechanism for these selective transformations is often an SN2 pathway. organic-chemistry.org

Green Chemistry Approaches and Sustainable Synthesis Strategies for Polyfluorinated Alcohols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceuticals and fine chemicals, including polyfluorinated compounds. mdpi.com These strategies aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. mdpi.comucl.ac.uk For the synthesis of polyfluorinated alcohols, key green approaches include the use of alternative reaction media and energy sources.

The use of solvent-free reaction conditions is a cornerstone of green chemistry, as it eliminates solvent waste and can simplify product purification. mdpi.comcmu.edu For the synthesis of this compound, the reduction of the solid aldehyde precursor could potentially be carried out in the solid state by grinding it with a reducing agent like NaBH₄. cmu.edu Such solvent-free reactions have been shown to be efficient for various transformations, including reductions and Michael additions. cmu.edu

Aqueous media represents another green alternative to traditional organic solvents. ucl.ac.uk While the high fluorine content of the substrates makes them poorly soluble in water, this challenge can be overcome through techniques such as the use of phase-transfer catalysts or surfactants. An intriguing green chemistry concept is the use of other fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or 2,2,2-trifluoroethanol (B45653) (TFE), as reaction media. nih.govresearchgate.netresearchgate.net These solvents have unique properties, including strong hydrogen-bonding donor ability and low nucleophilicity, which allow them to promote reactions, often without the need for an external catalyst. nih.govresearchgate.net They are also often readily recovered and reused, contributing to a more sustainable process. researchgate.net For instance, polyfluorinated alcohols have been successfully employed as reusable media for catalyst-free syntheses. researchgate.net

Microwave-assisted synthesis has emerged as a powerful technology for accelerating organic reactions, aligning with the green chemistry principle of energy efficiency. mdpi.comat.ua By using microwave irradiation, reaction times can be drastically reduced from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. sphinxsai.comresearchgate.net This technique has been successfully applied to a wide range of reactions, including the synthesis of heterocyclic compounds from brominated precursors and the functionalization of alcohols. ias.ac.innih.gov

In the context of synthesizing this compound, microwave irradiation could be applied to several steps. For example, the reduction of the aldehyde precursor or the hydrolysis of an ester intermediate could be significantly expedited. The rapid, localized heating provided by microwaves can enhance reaction rates while minimizing the formation of byproducts that may occur during prolonged heating. sphinxsai.com Research on related brominated alcohols has demonstrated that microwave-assisted reactions can proceed efficiently, even under solvent-free conditions, further enhancing the green credentials of the synthesis. ias.ac.in

Table 2: Comparison of Conventional vs. Microwave-Assisted Reaction Times for Representative Organic Syntheses

Reaction Type Conventional Method Time Microwave-Assisted Time Yield Improvement Reference
Synthesis of Phenytoin 3 hours 10 minutes Comparable sphinxsai.com
Synthesis of Hantzsch Tetrahydropyridine 3 hours 15 minutes Good sphinxsai.com
Dehydration-Oxidation of β-bromo-tert-alcohol Slow Reaction 25-75 minutes Good ias.ac.in
Synthesis of Quinoline-fused Benzodiazepines N/A (62-65% yield) 80°C Excellent (92-97% yield) nih.gov

**reactivity and Mechanistic Studies of 2 Bromo 3,4,5,6 Tetrafluorobenzylalcohol**

Transformations Involving the Benzylic Alcohol Moiety

The benzylic alcohol group in 2-bromo-3,4,5,6-tetrafluorobenzylalcohol is a versatile site for a variety of chemical transformations, including oxidation, etherification, esterification, and nucleophilic substitution.

The oxidation of this compound can yield either the corresponding aldehyde, 2-bromo-3,4,5,6-tetrafluorobenzaldehyde (B13663094), or the carboxylic acid, 2-bromo-3,4,5,6-tetrafluorobenzoic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. More potent oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) in acidic media, will typically lead to the formation of the carboxylic acid. The electron-withdrawing fluorine atoms can influence the reactivity of the benzylic alcohol, potentially requiring tailored reaction conditions to achieve high yields and selectivity.

Table 1: Representative Oxidation Reactions of Benzylic Alcohols This table presents generalized conditions for the oxidation of benzylic alcohols and the expected products for this compound.

ProductTypical ReagentsGeneral Conditions
2-Bromo-3,4,5,6-tetrafluorobenzaldehydePyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)Anhydrous solvent (e.g., CH2Cl2), Room temperature
2-Bromo-3,4,5,6-tetrafluorobenzoic acidPotassium permanganate (KMnO4), Jones reagent (CrO3/H2SO4)Aqueous, often with heating

The hydroxyl group of this compound can undergo etherification and esterification to produce a range of derivatives.

Etherification: The Williamson ether synthesis provides a general method for the formation of ethers from this alcohol. masterorganicchemistry.com This SN2 reaction involves the deprotonation of the alcohol to form the corresponding alkoxide, which then acts as a nucleophile to attack an alkyl halide. masterorganicchemistry.comyoutube.com A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide. masterorganicchemistry.comyoutube.com Given that this compound is a primary alcohol, it is a suitable substrate for this reaction. masterorganicchemistry.com

Esterification: Fischer esterification offers a direct route to esters by reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, commonly sulfuric acid. youtube.com This is an equilibrium process, and the reaction is typically driven to completion by removing water as it is formed. youtube.com The reaction can also be performed intramolecularly if the molecule contains both a carboxylic acid and an alcohol, leading to the formation of a cyclic ester known as a lactone. youtube.com

Nucleophilic substitution at the benzylic carbon of this compound can proceed through either an SN1 or SN2 mechanism, with the operative pathway being highly dependent on the reaction conditions and the nature of the nucleophile. masterorganicchemistry.commasterorganicchemistry.com

The SN1 mechanism involves the formation of a carbocation intermediate in a stepwise process, while the SN2 mechanism is a concerted process where bond formation and bond breaking occur simultaneously. masterorganicchemistry.commasterorganicchemistry.com For primary benzylic substrates, the SN2 pathway is generally favored. masterorganicchemistry.com However, the stability of the benzylic carbocation can promote an SN1 mechanism, especially with weak nucleophiles and in polar protic solvents. scribd.comlibretexts.org The rate of an SN1 reaction is dependent only on the concentration of the substrate, whereas the rate of an SN2 reaction depends on the concentrations of both the substrate and the nucleophile. youtube.com The presence of four electron-withdrawing fluorine atoms on the aromatic ring is expected to destabilize a benzylic carbocation, which would disfavor the SN1 pathway. nih.gov Conversely, these groups can increase the electrophilicity of the benzylic carbon, potentially accelerating an SN2 reaction.

The Ritter reaction is a chemical process that converts a nitrile into an N-alkyl amide using an electrophilic alkylating agent, which can be generated from an alcohol in the presence of a strong acid. organic-chemistry.orgmissouri.edu Benzylic alcohols are known to be suitable substrates for the Ritter reaction as they can form stable benzylic carbocations under acidic conditions. organic-chemistry.orgmissouri.edu

The mechanism involves the protonation of the alcohol by a strong acid, followed by the loss of water to form a carbocation. This carbocation is then attacked by the nucleophilic nitrogen of the nitrile, forming a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the corresponding N-alkyl amide. organic-chemistry.orgmissouri.edu The electron-withdrawing fluorine atoms on the phenyl ring of this compound would likely influence the stability of the benzylic carbocation intermediate and thus the feasibility and rate of the Ritter reaction. nih.gov

Reactions of the Bromine Substituent

The bromine atom on the electron-deficient tetrafluorophenyl ring is a key site for carbon-carbon bond formation through various cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules. The bromine substituent of this compound serves as an excellent handle for such transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. acs.orgyoutube.com This reaction is widely used for the formation of biaryl compounds. acs.orgmdpi.com Polyfluorinated brominated compounds have been shown to be effective electrophiles in Suzuki couplings. acs.org The reaction is tolerant of a wide range of functional groups, making it suitable for the derivatization of this compound. mdpi.com

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly effective for the formation of C(sp2)-C(sp) bonds. wikipedia.org The reactivity of the aryl halide in Sonogashira couplings generally follows the order I > Br > Cl. wikipedia.org Therefore, the bromo-substituted substrate is a viable partner for this transformation. Copper-free Sonogashira protocols have also been developed. ucsb.edu

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.orgbeilstein-journals.org This reaction is a versatile method for the alkenylation of aryl halides. A wide range of aryl bromides and olefins are compatible with this reaction. rsc.org The presence of electron-withdrawing groups on the aryl halide can influence the reaction efficiency. mdpi.com

Table 2: Representative Cross-Coupling Reactions of this compound This table presents generalized conditions and potential products for the cross-coupling reactions of this compound based on literature for similar substrates.

ReactionCoupling PartnerTypical Catalyst SystemTypical BasePotential Product
SuzukiArylboronic acid (Ar-B(OH)2)Pd(PPh3)4 or PdCl2(dppf)Na2CO3, K2CO3, Cs2CO32-(Aryl)-3,4,5,6-tetrafluorobenzylalcohol
SonogashiraTerminal alkyne (R-C≡CH)Pd(PPh3)2Cl2 / CuIEt3N, piperidine2-(Alkynyl)-3,4,5,6-tetrafluorobenzylalcohol
HeckAlkene (CH2=CHR)Pd(OAc)2 / P(o-tolyl)3Et3N, K2CO32-(Alkenyl)-3,4,5,6-tetrafluorobenzylalcohol

Nucleophilic Aromatic Substitution (SNAr) on the Activated Polyfluorinated Ringnih.gov

The highly fluorinated benzene (B151609) ring in this compound is inherently electron-deficient, rendering it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of polyfluoroaromatic chemistry, allowing for the introduction of a wide array of functional groups. acs.org The fluorine atoms, being highly electronegative, activate the ring towards nucleophilic attack.

In principle, a nucleophile can displace one of the fluorine atoms. The regioselectivity of this substitution is influenced by the electronic and steric effects of the existing substituents. While specific studies on this compound are not extensively documented in publicly available literature, the general mechanism for SNAr on polyfluoroarenes proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov However, recent studies have also proposed concerted mechanisms for certain SNAr reactions. nih.gov

The substitution pattern is typically directed by the ability of the substituents to stabilize the negative charge of the Meisenheimer intermediate. In the case of polyfluoroarenes, substitution often occurs at the para position to an existing substituent. For this compound, nucleophilic attack would likely be favored at the C-4 or C-6 position.

A variety of nucleophiles can be employed in SNAr reactions with polyfluoroaromatics, including:

O-nucleophiles: Alcohols and phenols can be used to form aryl ethers.

N-nucleophiles: Amines and azoles can be used to introduce nitrogen-containing functionalities.

S-nucleophiles: Thiols can be used to generate thioethers.

The reaction conditions for SNAr on polyfluoroaromatics typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require the use of a base to generate the active nucleophile.

Table 1: Illustrative Examples of SNAr Reactions on Related Polyfluoroaromatic Compounds (Note: This table presents data for analogous compounds to illustrate the general reactivity, as specific data for this compound is not readily available in the searched literature.)

Polyfluoroaromatic SubstrateNucleophileBaseSolventProduct
HexafluorobenzenePhenolK₂CO₃DMFPentafluorophenyl phenyl ether
PentafluoropyridineAmmonia-Ethanol4-Amino-2,3,5,6-tetrafluoropyridine
OctafluorotolueneSodium methoxide-Methanol4-Methoxy-heptafluorotoluene

Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quenching

The bromine atom in this compound provides a handle for metal-halogen exchange reactions, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. This reaction typically involves treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to generate a highly reactive aryllithium intermediate. tcnj.edu

The resulting organolithium species, (2-lithio-3,4,5,6-tetrafluorophenyl)methanol, can then be quenched with a variety of electrophiles to introduce new functional groups at the 2-position. The success of this two-step sequence hinges on the chemoselectivity of the metal-halogen exchange over other potential side reactions, such as attack at the benzylic alcohol. The low temperatures employed are crucial for maintaining the stability of the aryllithium intermediate.

Common electrophiles used to quench such organolithium reagents include:

Aldehydes and Ketones: To form new secondary or tertiary alcohols.

Carbon Dioxide: To install a carboxylic acid group.

Alkyl Halides: To introduce alkyl substituents.

Borates: To generate boronic acids, which are versatile intermediates for cross-coupling reactions.

Table 2: Potential Products from Metal-Halogen Exchange and Electrophilic Quenching of this compound (Note: This table is a hypothetical representation of potential reactions based on the general principles of metal-halogen exchange.)

ElectrophileQuenched Product
Formaldehyde2-(Hydroxymethyl)-3,4,5,6-tetrafluorobenzylalcohol
Acetone (B3395972)2-(1-Hydroxy-1-methylethyl)-3,4,5,6-tetrafluorobenzylalcohol
Carbon Dioxide2-(Hydroxymethyl)-3,4,5,6-tetrafluorobenzoic acid
Methyl Iodide2-Methyl-3,4,5,6-tetrafluorobenzylalcohol

Reactivity of the Polyfluorinated Aromatic Ring

Further Selective Functionalization of Fluorinated Aromatic Systems

Beyond SNAr and metal-halogen exchange, the polyfluorinated aromatic ring of this compound and its derivatives can undergo further selective functionalization. The presence of multiple fluorine atoms allows for sequential and regioselective transformations, enabling the construction of highly substituted aromatic systems. The specific reaction pathways and outcomes are highly dependent on the nature of the substituents already present on the ring and the reaction conditions employed.

For instance, after an initial SNAr reaction, the newly introduced substituent can influence the position of subsequent substitutions. Electron-donating groups may direct further nucleophilic attack to other positions on the ring, while also potentially activating the ring towards electrophilic aromatic substitution, although the latter is generally difficult on highly fluorinated systems.

Ring Transformations and Cyclization Reactions (if applicable)

While specific examples of ring transformations or cyclization reactions involving this compound are not readily found in the surveyed literature, the potential for such reactions exists, particularly with appropriately functionalized derivatives. For example, if the benzylic alcohol is converted to a different functional group, or if a side chain is introduced at the 2-position via metal-halogen exchange, intramolecular reactions could lead to the formation of heterocyclic systems.

An illustrative hypothetical example would be the conversion of the benzylic alcohol to a leaving group, followed by intramolecular cyclization with a nucleophilic group introduced at the 2-position. Such strategies are valuable in the synthesis of fluorinated heterocycles, which are of significant interest in medicinal and materials chemistry.

Mechanistic Investigations of Novel Transformations

Reaction Pathway Elucidation

Detailed mechanistic studies on novel transformations of this compound are scarce in the public domain. However, the elucidation of reaction pathways for related polyfluorinated compounds provides a framework for understanding its potential reactivity.

Mechanistic investigations for SNAr reactions on polyfluoroarenes often involve kinetic studies, isotopic labeling, and computational modeling to distinguish between stepwise (Meisenheimer complex) and concerted pathways. nih.gov The nature of the nucleophile, the leaving group, and the substituents on the aromatic ring all play a crucial role in determining the operative mechanism.

For metal-halogen exchange reactions, mechanistic studies focus on the nature of the organometallic intermediate, the role of solvent and additives, and the potential for side reactions such as radical processes or the formation of ate-complexes. Understanding these mechanistic details is critical for optimizing reaction conditions and achieving the desired synthetic outcomes.

Transition State Analysis and Intermediate Identification (e.g., Carbocation Rearrangements)

The study of reaction mechanisms, particularly the characterization of transient species such as transition states and intermediates, is fundamental to understanding the reactivity of a molecule. For 2-Bromo-3,4,5,6-tetrafluorobenzyl alcohol, reactions proceeding through carbocationic intermediates are of significant interest due to the potential for complex rearrangements influenced by the heavily fluorinated aromatic ring.

In reactions where the hydroxyl group is protonated and departs as water, a primary benzylic carbocation would be formed. However, primary carbocations are generally unstable. The stability of benzylic carbocations is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine and bromine, are known to destabilize carbocations. The cumulative effect of four fluorine atoms and a bromine atom on the phenyl ring would render the formation of a primary 2-bromo-3,4,5,6-tetrafluorobenzyl carbocation energetically unfavorable.

Carbocation Rearrangements:

In many chemical reactions involving carbocation intermediates, the initially formed carbocation may undergo rearrangement to a more stable form. buffalo.edu This phenomenon is driven by the desire to achieve a lower energy state. beilstein-journals.org Common types of rearrangements include 1,2-hydride shifts and 1,2-alkyl (or aryl) shifts. beilstein-journals.org These shifts typically occur when a less stable carbocation can rearrange to a more stable one, for instance, a secondary to a tertiary carbocation. beilstein-journals.org

For the 2-bromo-3,4,5,6-tetrafluorobenzyl system, the initial primary carbocation is highly unstable. While a direct 1,2-hydride shift from the benzylic carbon is not possible, rearrangements involving the aromatic ring or its substituents would be mechanistically complex and likely high in energy. Computational studies on related fluorinated systems have been instrumental in understanding the structures and stabilities of such reactive intermediates. nih.gov

Transition State Analysis:

The transition state is the highest energy point along the reaction coordinate, representing a fleeting arrangement of atoms as they transition from reactants to products. wikipedia.org The structure and energy of the transition state dictate the rate of a chemical reaction. For reactions involving 2-Bromo-3,4,5,6-tetrafluorobenzyl alcohol, computational chemistry would be a powerful tool to model the transition states for various potential pathways, including substitution (SN1 and SN2) and elimination reactions.

Due to the lack of specific experimental or computational studies on the transition state analysis of 2-Bromo-3,4,5,6-tetrafluorobenzyl alcohol in the public domain, a detailed quantitative analysis with specific energy values cannot be provided at this time. However, based on general principles of physical organic chemistry, any reaction proceeding via a carbocationic intermediate would involve a high-energy transition state, reflecting the instability of the electron-deficient species.

Intermediate Identification:

Direct observation of carbocations and other reactive intermediates is often challenging due to their short lifetimes. Spectroscopic techniques, such as NMR spectroscopy at low temperatures, can sometimes be used to identify and characterize these species. In the absence of such specific studies for 2-Bromo-3,4,5,6-tetrafluorobenzyl alcohol, the nature of any intermediates must be inferred from the final product distribution of its reactions. For instance, the formation of rearranged products would provide strong evidence for the involvement of carbocationic intermediates and subsequent rearrangement pathways.

Without specific research data, a hypothetical reaction pathway and the associated (but notional) intermediates and transition states are presented below for illustrative purposes.

Hypothetical Reaction Data

The following table provides a conceptual illustration of the types of data that would be sought in a computational study of a reaction involving 2-Bromo-3,4,5,6-tetrafluorobenzyl alcohol, such as a hypothetical SN1 reaction. The values are purely illustrative and not based on actual experimental or calculated data.

SpeciesRelative Energy (kcal/mol)Key Geometric Parameters (Illustrative)
Reactant (2-Bromo-3,4,5,6-tetrafluorobenzyl alcohol)0C-OH bond length: 1.43 Å
Transition State 1 (C-O bond cleavage)35Elongated C-O bond: ~2.0 Å
Intermediate (Primary Carbocation)30sp² hybridized benzylic carbon
Transition State 2 (Rearrangement)40Bridged structure involving migrating group
Intermediate (Rearranged Carbocation)25More stable carbocation structure
Transition State 3 (Nucleophilic attack)32Formation of a new bond with a nucleophile
Product-10Final substituted product

**applications As a Strategic Building Block and Precursor in Advanced Organic Synthesis**

Role in the Synthesis of Complex Fluorinated Scaffolds and Chemical Intermediates

The utility of 2-Bromo-3,4,5,6-tetrafluorobenzyl alcohol as a building block stems from the orthogonal reactivity of its functional groups. The primary alcohol can be readily oxidized to form the corresponding aldehyde or carboxylic acid, providing entry into a wide array of subsequent reactions such as reductive aminations, esterifications, and amide couplings. Simultaneously, the bromo-substituent serves as a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. mdpi.com

This dual reactivity allows for its incorporation into complex molecular architectures, particularly fluorinated heterocyclic scaffolds which are of significant interest in medicinal chemistry. researchgate.nete-bookshelf.demdpi.com For instance, the benzyl (B1604629) alcohol moiety can be used to build a side chain or part of a larger backbone, while the aromatic bromine atom can be used for late-stage diversification or for cyclization reactions to form fused ring systems. The strong electron-withdrawing nature of the four fluorine atoms significantly influences the reactivity of the aromatic ring, making the bromine atom susceptible to various coupling protocols, including Suzuki, Stille, and Sonogashira reactions. mdpi.comnih.gov

Furthermore, the bromine atom can be substituted by various nucleophiles, such as amines or thiols, to introduce further diversity. This versatility makes it an important intermediate for accessing polyfunctional, highly fluorinated molecules that are otherwise difficult to synthesize. researchgate.netrsc.org

Table 1: Potential Synthetic Transformations of 2-Bromo-3,4,5,6-tetrafluorobenzyl alcohol

Reaction Type Reagents/Conditions Resulting Functional Group Potential Subsequent Products
Oxidation PCC, DMP, MnO₂ Aldehyde (-CHO) Imines, Secondary Alcohols, Carboxylic Acids
Oxidation KMnO₄, Jones Reagent Carboxylic Acid (-COOH) Esters, Amides, Acid Chlorides
Etherification NaH, Alkyl Halide (R-X) Ether (-CH₂OR) Functionalized Side Chains
Suzuki Coupling Arylboronic acid, Pd catalyst, Base Biaryl Complex Aromatic Systems, Ligands
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base Aryl-alkyne Conjugated Systems, Heterocycle Precursors
Buchwald-Hartwig Amination Amine, Pd catalyst, Base Aryl-amine Bioactive Scaffolds, Material Precursors

Precursor to Fluorinated Advanced Materials (e.g., OLEDs, Semiconductors - synthetic aspects only)

The incorporation of fluorine atoms into organic materials is a well-established strategy for tuning their electronic and physical properties. core.ac.uk Fluorination can enhance thermal stability, influence molecular packing, and lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of organic semiconductors. researchgate.net 2-Bromo-3,4,5,6-tetrafluorobenzyl alcohol serves as a potential precursor for such advanced materials.

The compound can be incorporated into polymeric structures through several synthetic routes. kpi.uahw.ac.uk For example, after conversion of the alcohol to a more suitable functional group, it could be used as a monomer in polycondensation reactions to synthesize fluorinated poly(arylene ether ketone)s or related high-performance polymers. researchgate.net The presence of multiple fluorine atoms can impart desirable properties such as low dielectric constants and high thermal stability to the resulting polymers. core.ac.uk

In the context of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), highly fluorinated and brominated building blocks are used to construct the active charge-transporting or emissive layers. The title compound could be elaborated through cross-coupling reactions to synthesize larger conjugated systems. These systems benefit from the electronic modifications induced by the fluorine atoms, which can improve charge injection/transport and device stability. For instance, coupling reactions at the bromine position can attach this fluorinated moiety to a conjugated backbone, thereby creating a new material with tailored optoelectronic properties. nih.govmdpi.com

Use in the Construction of Organometallic Reagents and Catalysts (if applicable)

Aryl bromides are standard precursors for the generation of highly reactive organometallic reagents, such as Grignard reagents (ArMgBr) and organolithium compounds (ArLi). The C-Br bond in 2-Bromo-3,4,5,6-tetrafluorobenzyl alcohol can be converted into a carbon-metal bond. This transformation would typically involve reaction with magnesium metal for Grignard formation or an organolithium reagent (e.g., n-BuLi) via lithium-halogen exchange.

Care must be taken to account for the acidic proton of the alcohol group, which is incompatible with these highly basic organometallic species. A common strategy involves protecting the alcohol, for example as a silyl (B83357) ether (e.g., TBDMS ether), before the formation of the organometallic reagent. Once formed, this polyfluorinated organometallic intermediate is a powerful synthetic tool. It can act as a potent nucleophile in reactions with a wide range of electrophiles or be used in transmetalation reactions with other metals to generate different organometallic species.

These reagents are fundamental in the construction of more complex molecules and in the synthesis of specialized ligands for organometallic catalysts. researchgate.net For example, the corresponding Grignard reagent could be coupled with chlorophosphines to generate bulky, electron-poor phosphine (B1218219) ligands. Such ligands are valuable in catalysis, where their electronic properties can significantly influence the activity and selectivity of the metal center. mdpi.comnih.gov

Contributions to Methodological Development in Fluorine Chemistry and Organo-bromine Chemistry

The development of new synthetic methods often relies on challenging substrates that can test the limits of selectivity and reactivity. 2-Bromo-3,4,5,6-tetrafluorobenzyl alcohol, with its multiple reactive sites, is an excellent platform for such methodological studies. researchgate.netavcr.cz

A key challenge in its functionalization is achieving selectivity. For instance, developing a catalytic system that can selectively activate the C-Br bond for cross-coupling without affecting the C-F bonds is a significant area of research in organometallic chemistry. mdpi.com Conversely, methods for selective nucleophilic aromatic substitution (SNAr) of one of the fluorine atoms in the presence of the bromine atom would also represent a valuable synthetic tool. researchgate.net

The interplay between the alcohol functionality and the halogenated aromatic ring offers further opportunities for methodological innovation. For example, developing one-pot procedures that involve sequential reactions at the alcohol and the C-Br bond without the need for intermediate protection and deprotection steps would be highly efficient. The unique electronic properties conferred by the dense fluorine substitution can lead to unexpected reactivity, providing fertile ground for the discovery of novel transformations in both fluorine and organo-bromine chemistry. researchgate.netresearchgate.net

**derivatization and Functionalization Strategies for 2 Bromo 3,4,5,6 Tetrafluorobenzylalcohol**

Synthesis of Ethers and Esters with Specific Research Applications

The hydroxyl group of 2-Bromo-3,4,5,6-tetrafluorobenzyl alcohol is a prime site for derivatization to form ethers and esters. These reactions are fundamental in modifying the compound's polarity, steric profile, and potential as a protecting group or a building block in more complex structures.

Ether Synthesis: The Williamson ether synthesis is a classic and reliable method for preparing ethers from this alcohol. The alcohol is first deprotonated with a base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to yield the corresponding ether. researchgate.net The use of polyfluorinated benzyl ethers as protecting groups in oligosaccharide synthesis has been explored to enhance NMR resolution, a technique that could be applicable to derivatives of this compound. wiserpub.comresearchgate.net

Ester Synthesis: Esterification can be readily achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, direct esterification with a carboxylic acid can be promoted by a catalyst under dehydrating conditions.

The resulting polyfluorinated ethers and esters are valuable in several research areas. The perfluorinated aryl group imparts unique physicochemical properties, making these derivatives candidates for creating gas sensors, supramolecular assemblies, and photoluminescent materials. nih.gov In medicinal chemistry, such fluorinated motifs are often incorporated to enhance metabolic stability and binding affinity of drug candidates. nih.gov

Table 1: General Synthesis of Ethers and Esters

Derivative TypeGeneral ReactionReagents & ConditionsProduct
EtherR-OH → R-O-R'1. Base (e.g., NaH) 2. Alkyl Halide (R'-X)2-(Alkoxymethyl)-1-bromo-3,4,5,6-tetrafluorobenzene
EsterR-OH → R-O-C(=O)R'Acyl Chloride (R'COCl) or Anhydride ((R'CO)₂O), Base (e.g., Pyridine)(2-Bromo-3,4,5,6-tetrafluorobenzyl) ester

Formation of Halogenated Benzylic Derivatives (e.g., chlorides, iodides)

Conversion of the benzylic alcohol to a more reactive benzylic halide is a key step for subsequent nucleophilic substitution reactions. The resulting 2-bromo-3,4,5,6-tetrafluorobenzyl halides are versatile intermediates.

Benzylic Chlorides: A variety of reagents can effectively convert benzyl alcohols to benzyl chlorides under mild conditions. One such method involves using 2,4,6-trichloro-1,3,5-triazine (TCT) in combination with dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org This approach is known for its high selectivity for benzylic alcohols and neutral reaction conditions, which are compatible with acid-sensitive functional groups. organic-chemistry.org

Benzylic Iodides: Benzylic iodides can be synthesized directly from the alcohol. A system employing cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in acetonitrile (B52724) provides a mild route to these compounds. cmu.eduorganic-chemistry.org Another common method is the Finkelstein reaction, where the corresponding benzyl chloride or bromide is treated with potassium iodide in acetone (B3395972) to yield the benzyl iodide via halogen exchange.

These halogenated derivatives serve as precursors for a wide range of other functional groups, as the halide is an excellent leaving group for SN2 reactions.

Table 2: Synthesis of Halogenated Benzylic Derivatives

DerivativeReagents & ConditionsIntermediateReference
2-Bromo-3,4,5,6-tetrafluorobenzyl chloride2,4,6-Trichloro-1,3,5-triazine (TCT), DMSOBenzylic Chloride organic-chemistry.org
2-Bromo-3,4,5,6-tetrafluorobenzyl iodideCeCl₃·7H₂O, NaI, AcetonitrileBenzylic Iodide cmu.eduorganic-chemistry.org
2-Bromo-3,4,5,6-tetrafluorobenzyl iodideBenzyl chloride/bromide, KI, AcetoneBenzylic Iodide

Generation of Nitrogen-Containing Derivatives (e.g., amines, amides, azides)

The introduction of nitrogen functionalities is crucial for synthesizing compounds with potential biological activity. Amines, amides, and azides are key intermediates in pharmaceutical and agrochemical research. acs.org

Benzylic Azides: Benzylic azides are versatile precursors that can be reduced to primary amines or used in click chemistry. They can be synthesized directly from 2-bromo-3,4,5,6-tetrafluorobenzyl alcohol using trimethylsilyl (B98337) azide (B81097) (TMSN₃) in the presence of a Lewis acid catalyst like bismuth(III) triflate. thieme-connect.com An alternative and very common route involves the SN2 reaction of the corresponding 2-bromo-3,4,5,6-tetrafluorobenzyl bromide with sodium azide (NaN₃) in a solvent like DMF. youtube.com

Benzylic Amines: The Mitsunobu reaction offers a direct pathway to convert benzyl alcohols into N-substituted amines. acs.orgcapes.gov.bracs.org This reaction typically involves treating the alcohol with a suitable nitrogen nucleophile (like a sulfonamide or phthalimide) in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). Subsequent deprotection yields the primary or secondary amine. Alternatively, the benzylic halides or azides can be converted to amines through substitution or reduction, respectively.

Benzylic Amides: Once the amine is formed, it can be readily converted to a wide variety of amides through reaction with acyl chlorides or carboxylic acids activated with coupling agents.

Table 3: Synthesis of Nitrogen-Containing Derivatives

Derivative TypeStarting MaterialKey ReagentsGeneral MethodReference
AzideAlcoholTMSN₃, Bi(OTf)₃Direct Azidation thieme-connect.com
AzideBenzyl BromideNaN₃SN2 Substitution youtube.com
Amine (N-Substituted)AlcoholR₂NH, PPh₃, DIADMitsunobu Reaction acs.orgacs.org
AmideAmineR'COCl, BaseAcylation-

Introduction of Other Heteroatom Functionalities (e.g., sulfur, phosphorus)

Incorporating sulfur or phosphorus atoms into the molecular structure can significantly alter its electronic and biological properties, leading to novel applications.

Sulfur Derivatives: Benzylic thioethers (sulfides) are commonly synthesized from 2-bromo-3,4,5,6-tetrafluorobenzyl bromide. The reaction involves nucleophilic substitution with a thiol (R'-SH) in the presence of a base. arkat-usa.org More advanced methods utilize iron or copper catalysts to couple benzyl halides with disulfides (R'-S-S-R'), avoiding the use of odorous thiols. rsc.orgnih.govorganic-chemistry.org These thioethers can be further oxidized to the corresponding sulfoxides and sulfones, which are also important functional groups in medicinal chemistry. nih.gov

Phosphorus Derivatives: The Michaelis-Arbuzov reaction is a cornerstone for the synthesis of phosphonates. wikipedia.orgorganic-chemistry.org This reaction involves treating 2-bromo-3,4,5,6-tetrafluorobenzyl bromide with a trialkyl phosphite (B83602), P(OR')₃. The reaction proceeds via an SN2 attack of the phosphorus on the benzylic carbon, followed by dealkylation of the phosphonium (B103445) salt intermediate to yield the diethyl (2-bromo-3,4,5,6-tetrafluorobenzyl)phosphonate. jk-sci.comnih.govresearchgate.net These phosphonates are valuable intermediates, for example, in the Horner-Wadsworth-Emmons reaction.

Table 4: Synthesis of Sulfur and Phosphorus Derivatives

Derivative TypeStarting MaterialKey ReagentsReaction NameReference
Thioether (Sulfide)Benzyl BromideThiol (R'-SH), BaseNucleophilic Substitution arkat-usa.org
Thioether (Sulfide)Benzyl BromideDisulfide (R'-S-S-R'), Fe or Cu catalystCross-Electrophile Coupling nih.govorganic-chemistry.org
PhosphonateBenzyl BromideTrialkyl phosphite (P(OR')₃)Michaelis-Arbuzov Reaction wikipedia.orgorganic-chemistry.orgjk-sci.com

Advanced Protecting Group Strategies in Selective Synthesis

In multi-step syntheses involving polyfunctional molecules like 2-bromo-3,4,5,6-tetrafluorobenzyl alcohol, protecting the reactive hydroxyl group is often necessary to prevent unwanted side reactions. bham.ac.uk The choice of protecting group is critical and depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its subsequent removal.

Common Protecting Groups: Silyl (B83357) ethers are among the most common protecting groups for alcohols due to their ease of formation and cleavage under specific conditions. masterorganicchemistry.comlibretexts.org Common silylating agents include trimethylsilyl chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl), and triisopropylsilyl chloride (TIPSCl). These groups are generally stable to basic reagents, oxidants, and organometallics but can be readily removed using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF) or under acidic conditions. medlifemastery.comlibretexts.org The stability of the silyl ether increases with the steric bulk of the alkyl groups on the silicon atom (TIPS > TBDMS > TMS). uwindsor.ca

Orthogonal Protection: When a molecule contains multiple functional groups that require protection, an orthogonal protection strategy is employed. fiveable.me This involves using protecting groups that can be removed under different, non-interfering conditions. bham.ac.ukwikipedia.org For example, one might protect the alcohol of the title compound as a TBDMS ether, which is cleaved by fluoride. This would allow for a subsequent reaction, such as a Suzuki coupling at the C-Br position, which is performed under basic conditions that the TBDMS group would tolerate. The ability to selectively deprotect one site while others remain protected is a cornerstone of modern complex molecule synthesis. iris-biotech.de

Table 5: Comparison of Common Alcohol Protecting Groups

Protecting GroupAbbreviationFormation ReagentCleavage ConditionsStability
TrimethylsilylTMSTMSCl, Base (e.g., Et₃N)Mild Acid, F⁻ (TBAF)Low (sensitive to chromatography)
tert-ButyldimethylsilylTBDMS or TBSTBDMSCl, Imidazole, DMFAcid, F⁻ (TBAF)Good (stable to most non-acidic/non-F⁻ conditions)
TriisopropylsilylTIPSTIPSCl, ImidazoleAcid, F⁻ (TBAF)Very Good (sterically hindered)
BenzylBnBnBr, NaHH₂, Pd/C (Hydrogenolysis)Good (stable to acid/base, cleaved by reduction)

**spectroscopic and Advanced Analytical Characterization in Research Contexts**

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives and Reaction Intermediates

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For derivatives of 2-Bromo-3,4,5,6-tetrafluorobenzylalcohol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments is crucial for mapping covalent frameworks and understanding the electronic environment of the nuclei.

Multi-dimensional NMR techniques are fundamental for establishing the structural backbone of complex derivatives synthesized from this compound. These experiments reveal through-bond correlations between nuclei, allowing for the piecing together of the molecular puzzle. youtube.comyoutube.comresearchgate.net

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment is used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms (²JHH, ³JHH). sdsu.edu For a derivative where the hydroxyl proton has been substituted, a COSY spectrum would confirm the coupling between the -CH₂- protons and any adjacent protons in the newly added group.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹JCH). sdsu.educolumbia.edu This is extremely powerful for assigning carbon signals. For instance, it would show a clear correlation between the benzylic methylene (B1212753) protons and the benzylic carbon (C7), distinguishing it from the aromatic carbons which show no proton correlations in the parent alcohol. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH), and is critical for connecting different spin systems. sdsu.educolumbia.edu For example, in a derivative of this compound, HMBC would show correlations from the methylene protons (-CH₂-) to the aromatic carbons C1, C2, and C6, definitively placing the CH₂OH group on the aromatic ring. youtube.com

The application of these techniques allows for the complete and unambiguous assignment of ¹H and ¹³C chemical shifts, which is essential for confirming the structure of reaction intermediates and final products. researchgate.net

Table 1: Application of 2D NMR for a Hypothetical Derivative: 2-(4-methylphenoxy)-1-(2-bromo-3,4,5,6-tetrafluorophenyl)ethan-1-ol

This table illustrates how multi-dimensional NMR would be used to confirm the structure of a complex ether derivative of this compound.

NMR TechniqueKey Correlation ObservedStructural Information Gained
COSYCorrelation between the benzylic proton (H-1) and the methylene protons (H-2).Confirms the -CH(OH)-CH₂-O- connectivity.
HSQCCorrelation between benzylic H-1 and C-1; H-2 protons and C-2; methyl protons and the methyl carbon.Assigns the specific carbon atoms attached to their respective protons. columbia.edu
HMBCCorrelations from benzylic H-1 to aromatic carbons C-Ar1, C-Ar2, C-Ar6 and C-2. Correlations from H-2 to C-1 and the phenoxy quaternary carbon.Connects the ethan-1-ol backbone to both the tetrafluorophenyl and phenoxy rings, confirming the overall structure. columbia.edu

Given the four fluorine atoms on the aromatic ring, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive tool for characterizing this compound and its derivatives. wikipedia.org The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high receptivity. wikipedia.orgnih.gov

The ¹⁹F NMR spectrum provides detailed information based on:

Chemical Shifts : The chemical shifts of the four fluorine atoms are highly sensitive to their electronic environment. The presence of the bromine and benzyl (B1604629) alcohol groups results in a distinct pattern of signals. Any reaction that modifies a substituent on the ring (e.g., substitution of the bromine atom) will cause predictable shifts in the ¹⁹F signals, making it an excellent tool for monitoring reaction progress. nih.govrsc.org

Coupling Constants : Large spin-spin couplings are observed between fluorine atoms (JFF) and between fluorine and hydrogen atoms (JFH). wikipedia.orgazom.com For the title compound, one would expect to see couplings between adjacent fluorine atoms (³JFF) and across the ring (⁴JFF and ⁵JFF), as well as potential coupling between the benzylic protons and the fluorine at position 6 (⁴JFH). These coupling patterns provide a unique fingerprint for the substitution pattern on the ring. nih.gov

For example, during a substitution reaction at the C2 position replacing the bromine, the ¹⁹F NMR spectrum would show significant changes. The signal for F3 would experience a large change in its chemical shift and coupling constants due to the new adjacent substituent, while the signals for F4, F5, and F6 would also be affected, but to a lesser extent. This allows for clear, real-time monitoring of the conversion of starting material to product. nih.gov

Table 2: Predicted ¹⁹F NMR Characteristics for this compound

This table outlines the expected NMR parameters for the fluorine atoms, which serve as sensitive probes for structural changes.

Fluorine AtomExpected Chemical Shift Range (ppm)Expected Key Couplings
F3Highly dependent on adjacent bromine.³JF3-F4
F4Meta to both Br and CH₂OH.³JF4-F3, ³JF4-F5
F5Para to Br, meta to CH₂OH.³JF5-F4, ³JF5-F6
F6Ortho to CH₂OH group.³JF6-F5, ⁴JF6-H(benzyl)

Dynamic NMR (DNMR) studies can provide valuable insight into conformational dynamics, such as restricted rotation around single bonds. In derivatives of this compound, particularly those with bulky groups attached to the benzylic oxygen, restricted rotation around the C(aryl)–C(benzyl) bond may occur. researchgate.net

This restricted rotation can lead to the diastereotopicity of the benzylic methylene protons, meaning they become chemically non-equivalent and would appear as two separate signals (an AB quartet) in the ¹H NMR spectrum, each with its own set of couplings. By acquiring spectra at various temperatures (Variable Temperature NMR), it is possible to observe the coalescence of these signals as the rate of rotation increases. From the coalescence temperature and the chemical shift difference, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. researchgate.net Such studies provide critical information on the steric and electronic effects of the substituents on the molecule's three-dimensional structure and flexibility.

Mass Spectrometry (MS) for Reaction Monitoring, Isotopic Labeling Studies, and Product Confirmation

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. rsc.org

High-Resolution Mass Spectrometry (HRMS) is capable of measuring m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. nih.govrsc.org For this compound (C₇H₃BrF₄O), HRMS is essential for confirming its successful synthesis.

Table 3: HRMS Data for the Molecular Ion of this compound

This table shows the calculated exact masses for the two bromine isotopologues, which are used to verify the elemental composition.

Isotopologue FormulaCalculated Exact Mass (m/z)Expected Relative Intensity
C₇H₃⁷⁹BrF₄O273.9283~100%
C₇H₃⁸¹BrF₄O275.9262~97.3%

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion), which is then fragmented by collision-induced dissociation (CID) to produce a spectrum of product ions. rsc.orgnih.gov Analyzing these fragmentation patterns provides powerful evidence for the molecule's structure. nih.gov

For this compound, the fragmentation pathways can be predicted based on the stability of the resulting ions and neutral losses:

Loss of Bromine : Cleavage of the C-Br bond, the weakest bond on the aromatic ring, would lead to the loss of a bromine radical (•Br), resulting in a [C₇H₃F₄O]⁺ fragment.

Loss of Water : Alcohols frequently undergo dehydration, leading to the loss of a neutral water molecule (H₂O) to form a [C₇HBrF₄]⁺ ion.

Benzylic Cleavage : Cleavage of the bond between the ring and the CH₂OH group can lead to the formation of a stable bromotetrafluorophenyl cation [C₆BrF₄]⁺ or a hydroxymethyl cation [CH₂OH]⁺ (m/z 31).

Formation of Tropylium (B1234903) Ion : A common rearrangement for benzyl compounds is the formation of a fluorinated tropylium or benzyl cation [C₇H₂F₄Br]⁺ through the loss of a hydroxyl radical (•OH).

Each of these fragment ions will retain the characteristic 1:1 isotopic signature if it still contains the bromine atom, aiding in the interpretation of the MS/MS spectrum. docbrown.infomdpi.com This detailed fragmentation map is invaluable for distinguishing between isomers and confirming the identity of reaction products. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations and Reaction Kinetic Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and monitoring their transformations during chemical reactions. This allows for real-time analysis of reaction kinetics.

In the context of "this compound," IR spectroscopy can be used to follow key transformations. For instance, the oxidation of the primary alcohol would lead to the disappearance of the characteristic O-H stretching vibration and the appearance of a strong C=O stretching band of the resulting aldehyde or carboxylic acid. Conversely, if the bromine atom is substituted, changes in the fingerprint region of the spectrum, particularly the C-Br stretching frequency, would be observed.

While a specific IR spectrum for "this compound" is not publicly available, the expected characteristic absorption bands can be inferred from its structural analogues. For example, the related compound "2,3,5,6-Tetrafluorobenzyl alcohol" exhibits key IR absorptions that would be anticipated in the target molecule, with modifications due to the presence of the bromine atom. nih.gov Similarly, the IR spectrum of "2-Bromobenzyl alcohol" provides insight into the vibrations associated with the brominated benzyl structure. researchgate.net

Table 1: Representative IR and Raman Data for Analogous Benzyl Alcohols

Compound NameSpectroscopic Data
2,3,5,6-Tetrafluorobenzyl alcohol FTIR (Melt): Key absorptions for O-H, C-H, and C-F stretching and bending vibrations. nih.gov
FT-Raman: Characteristic bands for the tetrafluorinated aromatic ring. nih.gov
2-Bromobenzyl alcohol FTIR: Identification of functional groups through their characteristic vibrational frequencies. researchgate.net
Benzyl alcohol IR and Raman: Studies on the neat compound show a strong Raman band for the phenyl ring breathing mode at 1002 cm⁻¹. semanticscholar.org

Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for studying reactions in aqueous media. For "this compound," Raman spectroscopy could be employed to monitor kinetic studies of reactions involving the aromatic ring or the C-Br bond, as the high polarizability of these moieties often results in strong Raman signals. researchgate.net

X-ray Crystallography for Absolute Configuration Determination and Solid-State Interactions of Key Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. wvu.edu For chiral derivatives of "this compound," this technique is invaluable for establishing the absolute configuration of stereocenters.

The solid-state packing of molecules is governed by non-covalent interactions such as hydrogen bonding, halogen bonding, and π-stacking. In derivatives of "this compound," the presence of a hydroxyl group allows for strong hydrogen bonding, while the bromine and fluorine atoms can participate in halogen bonding and other dipole-dipole interactions. nih.govchemicalbook.com The highly fluorinated aromatic ring can also engage in π-stacking interactions. Understanding these interactions is crucial as they influence the crystal morphology, stability, and physical properties of the material. nih.gov

While no crystal structures of "this compound" itself are reported in the crystallographic databases, studies on other bromo-substituted organic molecules provide insight into the types of solid-state interactions that can be expected. semanticscholar.orgspectrabase.com For instance, the crystal structure of bromo-derivatives of other organic compounds reveals how bromine atoms can influence the supramolecular assembly through halogen-π interactions. semanticscholar.org

Chromatographic Techniques for Purification, Purity Assessment, and Reaction Optimization

Chromatographic methods are indispensable for the separation, purification, and purity assessment of "this compound" and its reaction products. These techniques are also vital for optimizing reaction conditions by allowing for the quantitative analysis of reactants and products over time.

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a primary technique for the analysis of volatile and thermally stable compounds like halogenated aromatic alcohols. nih.govnih.gov A GC method for "this compound" would allow for the separation of the compound from starting materials, byproducts, and solvents, with the mass spectrum providing definitive identification based on its molecular weight and fragmentation pattern. The high selectivity of GC also makes it suitable for assessing the purity of the final product. For halogenated compounds, detectors like the electron capture detector (ECD) or a halogen-specific detector (XSD) can offer enhanced sensitivity and selectivity. nih.gov

High-performance liquid chromatography (HPLC) is a versatile technique for the purification and analysis of a wide range of organic compounds, including those that are not suitable for GC due to low volatility or thermal instability. mdpi.com For "this compound," reversed-phase HPLC would likely be the method of choice, using a non-polar stationary phase (like C18) and a polar mobile phase. The high concentration of fluorine atoms in the molecule may also allow for unique separations on fluorinated stationary phases. HPLC is particularly useful for preparative separations to isolate pure samples for further study. The use of advanced injector designs can minimize issues like carryover, which can be a concern for compounds like benzyl alcohols. nih.gov

Table 2: General Chromatographic Conditions for Benzyl Alcohol Analogs

TechniqueStationary PhaseMobile Phase/Carrier GasDetectionApplication
GC e.g., ZB-624HeliumFlame Ionization Detector (FID), Mass Spectrometry (MS)Purity assessment, analysis of reaction mixtures. rjptonline.org
HPLC e.g., C18Acetonitrile (B52724)/WaterUV-VisPurification, purity assessment. mdpi.com

For chiral derivatives synthesized from "this compound," determining the enantiomeric purity is essential. nih.gov Chiral chromatography, using either GC or HPLC with a chiral stationary phase (CSP), is the most common method for separating enantiomers. wvu.eduscirp.org

In chiral HPLC, polysaccharide-based CSPs are widely used due to their broad applicability. mdpi.com The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The choice of mobile phase, often a mixture of an alkane and an alcohol, is critical for achieving good resolution. Alternatively, the alcohol can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. scirp.org

**theoretical and Computational Chemistry Studies on 2 Bromo 3,4,5,6 Tetrafluorobenzylalcohol**

Electronic Structure and Reactivity Predictions (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule is fundamental to its chemical reactivity. Theoretical calculations can map out the distribution of electrons and identify regions susceptible to chemical attack.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. libretexts.orgtheaic.org For 2-Bromo-3,4,5,6-tetrafluorobenzylalcohol, the electron-withdrawing nature of the four fluorine atoms and the bromine atom is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted benzyl (B1604629) alcohol, likely resulting in a large energy gap and high chemical stability. The analysis of the HOMO would indicate the most probable sites for electrophilic attack, while the LUMO would highlight the sites susceptible to nucleophilic attack. youtube.com

Table 7.1: Predicted Electronic Properties of this compound (Note: Specific values are not publicly available in the literature and would require dedicated computational studies. This table represents the type of data generated.)

Parameter Predicted Value Significance
HOMO Energy Data not available Indicates electron-donating ability
LUMO Energy Data not available Indicates electron-accepting ability
HOMO-LUMO Gap Data not available Correlates with chemical stability and reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition State Elucidation

Density Functional Theory (DFT) is a robust computational method used to model chemical reactions. It allows for the calculation of the geometries of reactants, products, and, most importantly, the high-energy transition states that connect them. By mapping the energy profile of a reaction pathway, DFT can elucidate reaction mechanisms, calculate activation energies, and predict reaction kinetics. mdpi.com

For this compound, DFT calculations could be applied to model various reactions, such as its oxidation to 2-bromo-3,4,5,6-tetrafluorobenzaldehyde (B13663094) or its use in nucleophilic substitution reactions. Such studies would identify the lowest-energy pathway for the reaction, revealing whether the mechanism is concerted or stepwise and providing the structure of any intermediates. This information is critical for optimizing reaction conditions and designing new synthetic routes. mdpi.com For instance, DFT could model the interaction with a catalyst, showing how the catalyst lowers the activation energy of a specific transformation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations would be particularly useful for conformational analysis. The rotation around the C-C bond connecting the CH₂OH group to the aromatic ring is a key conformational freedom. Studies on similar ortho-halogenated benzyl alcohols have shown that intramolecular hydrogen bonds between the hydroxyl proton and the ortho-halogen can influence the preferred conformation. researchgate.netrsc.org MD simulations could predict the relative populations of different conformers in various solvents and at different temperatures. nih.gov Furthermore, simulations of multiple molecules could reveal preferred modes of intermolecular interaction, such as hydrogen bonding or π–π stacking, which are crucial for understanding the properties of the compound in its condensed phases (liquid or solid). arxiv.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a highly effective approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov The calculation provides theoretical shielding tensors for each nucleus, which can be converted into chemical shifts. nih.gov For this compound, these calculations would predict the specific chemical shifts for the single aromatic proton, the methylene (B1212753) (CH₂) protons, and the hydroxyl (OH) proton, as well as for the seven distinct carbon atoms. libretexts.org Comparing these predicted values with experimental data can confirm the molecular structure and assignment of peaks.

IR Frequencies: DFT calculations can also compute the vibrational frequencies of a molecule. theaic.org These frequencies correspond to the absorption peaks observed in an infrared (IR) spectrum. Each calculated vibrational mode can be animated to visualize the atomic motions responsible for the absorption, aiding in the assignment of experimental spectra. For this compound, key predicted vibrations would include the O-H stretch, C-H stretches of the methylene group, C-O stretch, and various C-C and C-F stretching modes within the aromatic ring. researchgate.net

Table 7.2: Illustrative Predicted Spectroscopic Data for this compound (Note: Specific values are not publicly available in the literature and would require dedicated computational studies. This table represents the type of data generated.)

Spectrum Signal Predicted Value
¹H NMR -OH Data not available
¹H NMR -CH₂- Data not available
¹³C NMR C-Br Data not available
¹³C NMR C-CH₂OH Data not available
IR ν(O-H) Data not available

**advanced Research Perspectives and Future Directions in the Study of 2 Bromo 3,4,5,6 Tetrafluorobenzylalcohol**

Emerging Methodologies for Selective Functionalization of Polyhalogenated Systems

The selective functionalization of polyhalogenated aromatic compounds is a formidable challenge in synthetic chemistry, yet it is crucial for the tailored synthesis of complex molecules. For a substrate like 2-Bromo-3,4,5,6-tetrafluorobenzylalcohol, the presence of multiple, distinct halogen atoms (one bromine, four fluorines) and a hydroxyl group offers several handles for selective modification.

Emerging strategies focus on late-stage functionalization, which allows for the modification of complex molecules without the need for de novo synthesis. nih.gov Methodologies such as regioselective C-H activation or metal-catalyzed cross-coupling reactions could be employed to selectively replace either the bromine atom or one of the fluorine atoms, depending on the chosen catalyst and reaction conditions. For instance, palladium-catalyzed cross-coupling reactions are well-established for their ability to selectively target C-Br bonds in the presence of C-F bonds. rsc.orgnih.gov Conversely, specific conditions can be developed to activate a C-F bond, often at the para position, for nucleophilic aromatic substitution.

Another promising avenue is the use of "thianthrenation" to pre-activate aromatic systems for regioselective functionalization, a method that has shown exceptional control on less complex arenes. nih.gov Applying such a technique to a polyhalogenated system could provide a novel pathway to installing new functional groups with high precision. Furthermore, methods to introduce solubilizing groups, such as sulfonium (B1226848) substituents, are being developed to overcome the poor solubility of many polyhalogenated compounds, thereby facilitating their subsequent transformations in solution. researchgate.netrsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages in safety, efficiency, reaction control, and scalability over traditional batch processes. researchgate.netnih.gov The integration of this compound into automated flow synthesis platforms represents a logical next step for its utilization in multi-step synthetic sequences.

The precise control over temperature, pressure, and reaction time afforded by flow reactors is particularly advantageous for managing the reactivity of polyhalogenated compounds, where exothermic reactions or the formation of unstable intermediates can be problematic. nih.gov An automated system could facilitate multi-step syntheses where the initial substrate is sequentially modified. For example, a flow process could be designed for:

Oxidation of the alcohol to the aldehyde.

Subsequent cross-coupling at the bromine position.

A final nucleophilic substitution of a fluorine atom.

Such integrated processes, which connect multiple reaction steps without isolating intermediates, are a hallmark of advanced flow synthesis. nih.gov The development of automated platforms, potentially enhanced by machine learning for reaction optimization, could accelerate the discovery of new derivatives of this compound for applications in pharmaceuticals and materials. researchgate.netbeilstein-journals.org

Potential in Catalyst Design and Ligand Development for C-H Activation and Cross-Coupling

The unique electronic properties of the tetrafluorinated aromatic ring make this compound an attractive scaffold for the development of novel ligands for transition metal catalysis. The strong electron-withdrawing nature of the fluorine atoms can significantly influence the electronic environment of a catalytic metal center, potentially enhancing its reactivity or altering its selectivity in reactions like C-H activation and cross-coupling. greyhoundchrom.com

The synthetic pathway to a new ligand could involve modifying the benzyl (B1604629) alcohol group. For instance, it could be converted into a phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) precursor. This coordinating group would then be attached to the electron-deficient polyhalogenated ring. A palladium complex bearing such a ligand could exhibit unique performance in cross-coupling reactions, where ligand electronics are critical for the efficiency of oxidative addition and reductive elimination steps. nih.govmdpi.com

In the field of C-H activation, catalysts are needed that can operate with high regioselectivity and efficiency. nih.gov A ligand derived from this compound could create a sterically and electronically biased environment around a metal (e.g., palladium, rhodium, iridium), directing the activation of specific C-H bonds on a substrate. greyhoundchrom.commdpi.com The bromine atom could also serve as a secondary anchor point for ligand attachment or further modification.

Exploration of Novel Reactivity Patterns under Extreme Conditions (e.g., supercritical fluids, electrochemistry)

Studying the reactivity of this compound under non-traditional or "extreme" conditions can unlock novel synthetic pathways. Organic electrochemistry, in particular, offers a green and powerful alternative to conventional redox reactions by avoiding the use of stoichiometric chemical oxidants or reductants. mdpi.com

Given its structure, this compound is an excellent candidate for electrochemical transformations. The electron-deficient nature of the fluorinated ring makes the benzylic C-O bond susceptible to reductive cleavage. This could be exploited in an electrochemical carboxylation reaction, where the alcohol is converted directly into the corresponding phenylacetic acid derivative by displacing the hydroxyl group with CO2 under mild conditions. researchgate.net Additionally, the benzyl alcohol itself can be electrochemically oxidized to the corresponding aldehyde, a transformation demonstrated for other benzyl alcohols using catalyst-modified electrodes. mdpi.com

The table below summarizes potential electrochemical reactions based on established precedents for similar functional groups.

Reaction TypeProposed TransformationPotential ProductRelevant Precedent
Anodic OxidationOxidation of the primary alcohol2-Bromo-3,4,5,6-tetrafluorobenzaldehyde (B13663094)Electrocatalytic oxidation of benzyl alcohols to aldehydes. mdpi.com
Cathodic Reduction/CarboxylationReductive cleavage of the C-O bond with CO2 fixation2-(2-Bromo-3,4,5,6-tetrafluorophenyl)acetic acidElectrochemical carboxylation of benzyl alcohols with electron-withdrawing groups. researchgate.net

Research using supercritical fluids, such as supercritical carbon dioxide (scCO2), could also reveal new reactivity, offering a medium with tunable properties that can enhance reaction rates and selectivities. beilstein-journals.org

Interdisciplinary Research Opportunities in Advanced Materials Science (synthetic pathways only)

The structure of this compound makes it a highly promising monomer for the synthesis of advanced fluorinated polymers. Such materials are sought after for their thermal stability, chemical resistance, and unique optical and hydrophobic properties. warwick.ac.ukrsc.org The compound offers multiple reactive sites that can be exploited in step-growth polymerization reactions.

One clear pathway involves leveraging the bromine and a modified alcohol group. For example, a "thiol-bromo click reaction" is a highly efficient method for polymer synthesis. researchgate.net The alcohol could be converted to a thiol, or the this compound could be reacted with a dithiol monomer. The bromine atom would react with one thiol group, and the alcohol could be functionalized to react with the other, creating a polymer chain. A similar strategy has been successfully employed using pentafluoro benzyl bromide and various dithiols to create fluorinated poly(aryl thioether)s. warwick.ac.ukresearchgate.net

Furthermore, the synthesis of highly halogenated poly(arylene ether ketone)s (HPAEKs) has been achieved through the polycondensation of fluorinated monomers with various bisphenols. researchgate.net this compound could be dimerized or functionalized to act as a novel bisphenol-type monomer in such polymerizations, leading to materials with high thermal stability and specific optical properties for applications like optical waveguides.

The following table outlines potential synthetic pathways for incorporating the target compound into advanced polymers.

Polymerization StrategyProposed Monomer RolePotential Polymer TypeRelevant Precedent
Thiol-Bromo Click PolymerizationAs the bromo-functional component reacting with a dithiol monomer.Fluorinated Poly(aryl thioether)Step-growth polymerization using pentafluoro benzyl bromide and dithiols. warwick.ac.ukresearchgate.net
PolycondensationAs a precursor to a diol or bisphenol-type monomer for reaction with activated difluoro-aromatics.Bromo-fluorinated Poly(arylene ether)sSynthesis of cross-linkable bromo-fluorinated poly(arylene ether ketone)s. researchgate.net
Cross-Coupling PolymerizationAs an A-B type monomer where the bromine and a modified alcohol (e.g., boronic ester) undergo intramolecular polymerization.Fluorinated PolyarylenesDirect arylation polycondensation and other cross-coupling polymerization methods. nih.gov

These interdisciplinary opportunities highlight the significant potential of this compound as a building block for the next generation of high-performance materials.

Q & A

Q. What are the recommended methods for synthesizing 2-Bromo-3,4,5,6-tetrafluorobenzylalcohol?

  • Methodological Answer : The compound is typically synthesized via reduction of its corresponding aldehyde precursor (e.g., 2-Bromo-3,4,5,6-tetrafluorobenzaldehyde) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Alternatively, nucleophilic substitution reactions on fluorinated benzyl bromides can yield the alcohol. Purity (>95%) is achieved through column chromatography or recrystallization . Key Considerations :
  • Monitor reaction temperature to avoid side reactions from thermal decomposition.
  • Use anhydrous conditions for LiAlH₄-mediated reductions.

Q. How should researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • NMR Spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR to confirm the benzyl alcohol group and fluorine substitution patterns.

  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion [M+H]<sup>+</sup> at m/z 272.979 (exact mass) .

  • Chromatography : HPLC or GC with a purity threshold >95% (as per catalog standards) .

    Physicochemical Properties
    Density: 2.022 g/cm³
    Boiling Point: 266.7°C
    Molecular Formula: C₇HBrF₄O
    Flash Point: 115.1°C
    Source:

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard codes P210 (avoid heat/sparks) and P201/P202 (pre-read safety guidelines). Key protocols:
  • Storage : Keep at 2–8°C in airtight containers to prevent degradation .
  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact or inhalation.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How do the electronic effects of bromine and fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing fluorine atoms deactivate the benzene ring, directing nucleophilic attacks to the para position relative to the bromine. Bromine’s lower electronegativity compared to fluorine allows it to act as a leaving group in SNAr (nucleophilic aromatic substitution) reactions. Computational modeling (e.g., DFT) can predict regioselectivity, validated experimentally via <sup>19</sup>F NMR monitoring .

Q. What strategies can resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) across studies?

  • Methodological Answer :
  • Reproducibility Checks : Standardize measurement conditions (e.g., DSC for melting points under identical heating rates).
  • Solubility Testing : Use consistent solvent systems (e.g., DMSO for polar aprotic conditions) and report temperature/pH .
  • Meta-Analysis : Cross-reference data with high-purity (>98%) commercial samples or certified reference materials .

Q. What are effective methods to optimize reaction yields when using this compound as a synthetic intermediate?

  • Methodological Answer :
  • Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Optimize ligand choice (e.g., SPhos) to enhance turnover .
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states in substitution reactions.
  • Kinetic Studies : Track reaction progress via LC-MS to identify rate-limiting steps and adjust stoichiometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.